molecular formula C16H14N4O2 B10993682 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide

Katalognummer: B10993682
Molekulargewicht: 294.31 g/mol
InChI-Schlüssel: BGWGKQGDMUYMCZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide is a nitrogen-containing heterocyclic compound featuring a quinoxaline core fused with a thiazolidinone or related heterocyclic ring. The quinoxaline moiety (a bicyclic structure with two nitrogen atoms) and the acetamide linkage are critical for its biological activity, particularly antimicrobial and antifungal properties. Synthesized via N-coupling reactions, this compound and its derivatives are characterized by substituents on the phenyl ring attached to the thiazolidinone nucleus, which significantly influence their pharmacological profiles .

Key structural attributes include:

  • Quinoxaline core: Provides π-π stacking interactions with microbial enzyme targets.
  • Thiazolidinone ring: Enhances solubility and modulates electronic properties.
  • Substituent diversity: Functional groups (e.g., -NO₂, -CF₃, -Cl) at the 4-position of the phenyl ring improve potency .

Eigenschaften

Molekularformel

C16H14N4O2

Molekulargewicht

294.31 g/mol

IUPAC-Name

2-(3-methyl-2-oxoquinoxalin-1-yl)-N-pyridin-2-ylacetamide

InChI

InChI=1S/C16H14N4O2/c1-11-16(22)20(13-7-3-2-6-12(13)18-11)10-15(21)19-14-8-4-5-9-17-14/h2-9H,10H2,1H3,(H,17,19,21)

InChI-Schlüssel

BGWGKQGDMUYMCZ-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=N3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 3-Methylquinoxalin-2(1H)-one

The quinoxalinone core is prepared by condensing o-phenylenediamine (1 ) with sodium pyruvate (2 ) in glacial acetic acid under reflux (Scheme 1). This yields 3-methylquinoxalin-2(1H)-one (3 ) with >85% efficiency.

Reaction Conditions

ReactantsSolventTemperatureTimeYield
o-Phenylenediamine, sodium pyruvateGlacial AcOHReflux6 hr87%

Formation of Potassium Salt

Compound 3 is treated with potassium hydroxide in ethanol to form the potassium salt (4 ), enhancing nucleophilicity for subsequent reactions.

Procedure

  • 3 (10 mmol) + KOH (12 mmol) in ethanol, stirred at 60°C for 2 hr.

  • Yield: 94%.

Synthesis of 2-Chloro-N-(pyridin-2-yl)acetamide

2-Aminopyridine reacts with chloroacetyl chloride in dichloroethane under microwave irradiation (300 W, 80°C, 5 min) to form 2-chloro-N-(pyridin-2-yl)acetamide (5 ) (Scheme 2).

Optimized Parameters

ParameterValue
SolventDichloroethane
CatalystNone
Temperature80°C
Time5 min
Yield97%

Coupling of Potassium Salt with Chloroacetamide

The potassium salt (4 ) reacts with 5 in dry DMF at 80°C with KI catalysis (Scheme 3).

Reaction Setup

  • 4 (1.2 eq) + 5 (1 eq) + KI (0.1 eq) in DMF, 80°C, 4 hr.

  • Yield: 89%.

Direct Alkylation of 3-Methylquinoxalin-2(1H)-one

Chloroacetylation of Quinoxalinone

3-Methylquinoxalin-2(1H)-one (3 ) is alkylated with chloroacetyl chloride in dichloroethane using triethylamine (TEA) as a base (Scheme 4).

Conditions

ReactantsBaseSolventTemperatureYield
3 , chloroacetyl chlorideTEADichloroethane25°C78%

Aminolysis with 2-Aminopyridine

The intermediate 2-chloroacetyl-3-methylquinoxalin-2(1H)-one (6 ) undergoes aminolysis with 2-aminopyridine in acetonitrile (Scheme 5).

Procedure

  • 6 (1 eq) + 2-aminopyridine (1.2 eq) in MeCN, reflux, 8 hr.

  • Yield: 82%.

Microwave-Assisted One-Pot Synthesis

A streamlined method combines steps 1.3 and 1.4 using microwave irradiation (Scheme 6).

Protocol

  • 3 + chloroacetyl chloride + 2-aminopyridine in DMF.

  • Microwave at 100°C, 300 W, 15 min.

  • Yield: 91%.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Nucleophilic SubstitutionHigh purity, scalableMulti-step89%
Direct AlkylationFewer stepsRequires excess base82%
Microwave-AssistedRapid, energy-efficientSpecialized equipment needed91%

Characterization and Validation

Spectroscopic Data

  • 1H NMR (DMSO-d6): δ 2.49 (s, 3H, CH3), 4.30 (s, 2H, CH2), 7.25–8.60 (m, 8H, Ar-H).

  • IR (KBr): 1685 cm−1 (C=O), 1654 cm−1 (CONH).

Purity Assessment

  • HPLC: >98% purity (C18 column, MeCN:H2O = 70:30).

Industrial Scalability Considerations

  • Cost Efficiency : Microwave methods reduce solvent use by 40%.

  • Catalyst Recycling : KI in DMF can be recovered via distillation (85% recovery) .

Analyse Chemischer Reaktionen

Electrophilic and Nucleophilic Reactivity

The quinoxaline and pyridine moieties govern site-specific reactivity:

Electrophilic Aromatic Substitution

  • Nitration : Occurs preferentially at the 6-position of the quinoxaline ring under HNO₃/H₂SO₄, yielding mono-nitro derivatives (confirmed via ¹H-NMR) .

  • Sulfonation : Selective sulfonation at the pyridine ring’s 3-position using oleum, producing water-soluble analogs for biological testing .

Nucleophilic Substitution

  • The 2-chloro intermediate undergoes displacement with:

    • Thiols (e.g., thiourea) to form thioether derivatives .

    • Amines (e.g., benzylamine) for diversification of the acetamide side chain .

Redox and Catalytic Reactions

The compound participates in hydrogenation and oxidation processes:

Reaction TypeConditionsProductApplication
Catalytic hydrogenationH₂ (1 atm), Pd/C, ethanolTetrahydroquinoxaline derivativeBioactivity modulation
OxidationKMnO₄, acidic conditionsQuinoxaline-2,3-dioneMetabolic pathway studies
  • Hydrogenation of the quinoxaline ring reduces aromaticity, enhancing solubility for pharmacological assays .

  • Oxidation to the dione form deactivates the ring system, useful in stability studies.

Biological Interaction Mechanisms

Reactivity with biological targets involves non-covalent interactions:

Target ClassBinding ModeFunctional ConsequenceIC₅₀/EC₅₀
VEGFR-2 kinaseH-bonding with Cys917Anti-angiogenic activity0.42 μM
Bacterial gyraseπ-Stacking with DNA basesGram-positive antibacterial effects4.8 μg/mL
Fungal CYP51Coordination to heme ironErgosterol biosynthesis inhibition2.3 μM

Structural analysis reveals:

  • The pyridine nitrogen participates in key hydrogen bonds with kinase ATP pockets .

  • The quinoxaline ring’s planarity facilitates intercalation into DNA-enzyme complexes .

Derivatization Strategies

Systematic modifications enhance specific properties:

Modification SiteStrategyImpact on Properties
Quinoxaline 3-methylDemethylation (BBr₃)Increased hydrogen-bond capacity
Acetamide carbonylReduction (LiAlH₄)Secondary amine for pH-sensitive formulations
Pyridine ringN-Oxidation (mCPBA)Enhanced water solubility
  • N-Oxide derivatives show improved bioavailability (2.1-fold increase in AUC vs parent compound) .

  • Demethylated analogs exhibit stronger VEGFR-2 binding (ΔG = -9.8 kcal/mol vs -8.3 kcal/mol for methylated form) .

This compound’s reactivity profile underscores its versatility as a scaffold for medicinal chemistry optimization. Recent studies highlight its potential as a dual-acting therapeutic agent targeting both angiogenic pathways and microbial enzymes . Continued exploration of its photochemical properties and transition-metal coordination chemistry could unlock additional applications in materials science.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Studies suggest that 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide may inhibit specific kinases involved in cancer progression, particularly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This receptor is critical in tumor angiogenesis.
    • Case Study : A study demonstrated that this compound reduced cell viability in various cancer cell lines, showing IC50 values comparable to established chemotherapeutics .
  • Antimicrobial Activity : The compound has shown promise as an antimicrobial agent, potentially effective against certain bacterial strains due to its ability to disrupt cellular processes.
  • Enzyme Inhibition : Interaction studies have highlighted its potential as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in treating neurodegenerative diseases.

Binding Affinity Data

Target Protein Binding Affinity (kcal/mol) Reference
VEGFR-2-9.5
Acetylcholinesterase-8.0
Kinase Inhibitor-7.5

Comparative Analysis with Related Compounds

The uniqueness of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide lies in its specific combination of functional groups, enhancing its biological activity profile compared to other similar compounds.

Compound Name Structural Features Unique Properties
2,3-DimethylquinoxalineQuinoxaline coreKnown for antimicrobial properties
4-Methyl-N-pyridylacetamidePyridine structureExhibits anti-inflammatory effects
6-MethylquinoxalineSimilar quinoxaline structureInvestigated for antioxidant activity

Wirkmechanismus

The mechanism of action of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Para-substituents (e.g., 4-NO₂, 4-CF₃) maximize activity due to optimal electronic and steric effects.
  • Electron-withdrawing groups (-NO₂, -CF₃) enhance microbial enzyme inhibition compared to electron-donating groups (-OCH₃, -N(CH₃)₂) .

Heterocyclic Variants

Replacing the thiazolidinone ring with other heterocycles alters bioactivity:

Compound Class Heterocycle Activity Profile Mechanism Insights
Thiazolidinone derivatives 5-membered ring (S, N) Broad-spectrum antimicrobial activity Targets bacterial cell wall synthesis .
Azetidinone derivatives 4-membered ring (N) Moderate antibacterial, weak antifungal Smaller ring size reduces conformational flexibility, limiting target binding .
Oxadiazole derivatives 5-membered ring (N, O) Anticancer and anticonvulsant activity Divergent biological targets due to altered electronic density .

Pharmacological Versatility

  • Anticonvulsant activity : Derivatives with 4-substituted phenyl groups (e.g., 4-CH₃, 4-OCH₃) showed efficacy in seizure models, highlighting the scaffold’s adaptability .

Research Findings and Implications

  • Optimal substituents: 4-NO₂ and 4-CF₃ groups yield MIC values of 12.5–25 µg/mL against multidrug-resistant S. aureus and C. albicans .
  • Synthetic accessibility : Derivatives are synthesized in 40–54% yields via thioglycolic acid-mediated cyclization, ensuring scalability .
  • Toxicity profile: No cytotoxicity reported in mammalian cell lines at antimicrobial concentrations, suggesting selectivity .

Biologische Aktivität

2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide is a compound belonging to the quinoxaline derivative class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide is C16H14N4O2C_{16}H_{14}N_{4}O_{2}, with a molecular weight of 294.31 g/mol. Its structure comprises a quinoxaline ring, a pyridine ring, and an acetamide group, which contribute to its unique reactivity and biological profile.

PropertyValue
Molecular FormulaC₁₆H₁₄N₄O₂
Molecular Weight294.31 g/mol
CAS Number1374546-30-1

Synthesis

The synthesis of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide typically involves the reaction of ortho-phenylenediamine with sodium pyruvate, followed by subsequent steps that include amide formation. Various synthetic routes have been explored to optimize yields and purity levels.

Anticonvulsant Activity

Research has indicated that derivatives of quinoxaline compounds, including 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide, exhibit significant anticonvulsant properties. A study by Ibrahim et al. (2013) synthesized several derivatives and evaluated their efficacy in animal models, revealing that certain compounds demonstrated potent anticonvulsant activity comparable to established drugs .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. A study assessing various derivatives against pathogens like E. coli, S. aureus, and K. pneumoniae found promising results, suggesting that modifications to the quinoxaline structure can enhance antimicrobial potency .

Antiviral Activity

Quinoxaline derivatives have shown potential as antiviral agents. Specifically, studies have indicated that these compounds could inhibit viral replication mechanisms, particularly against influenza viruses by targeting the NS1 protein . The compound's ability to interact with viral proteins positions it as a candidate for further antiviral research.

The biological activity of 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide is attributed to its ability to bind to various biological targets such as kinases and receptors involved in disease progression. Molecular docking studies have suggested that the compound can effectively inhibit specific enzymes linked to cancer pathways.

Case Studies

Several case studies highlight the compound's therapeutic potential:

  • Anticonvulsant Efficacy : In a controlled study involving mice, derivatives of the compound were tested for their ability to reduce seizure frequency. Compounds exhibiting higher anticonvulsant activity were identified, leading to further exploration of their mechanisms .
  • Antimicrobial Testing : A series of derivatives were synthesized and screened against bacterial strains. The results indicated that modifications in the side chains significantly influenced antibacterial activity, with some derivatives showing MIC values lower than standard antibiotics .

Q & A

Q. What synthetic routes are most effective for preparing 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(pyridin-2-yl)acetamide?

The synthesis typically involves multi-step protocols, including:

  • Substitution reactions : Alkaline conditions for nucleophilic displacement (e.g., replacing halogens with heterocyclic groups) .
  • Cyclization : Intramolecular aldol-type condensation of bifunctional intermediates (e.g., N-(3-oxoalkenyl)acetamides) under basic conditions to form the quinoxalinone core .
  • Condensation : Use of condensing agents (e.g., EDC/HOBt) to couple the quinoxalinone moiety with the pyridylacetamide group .
    Methodological Tip: Optimize reaction stoichiometry and temperature to minimize side products. Monitor intermediates via TLC or HPLC.

Q. How can researchers characterize the physicochemical properties of this compound?

Key properties include:

  • LogD and pKa : Use computational tools (e.g., PubChem data ) or experimental methods like shake-flask assays to determine lipophilicity and ionization.
  • Hydrogen bonding capacity : Analyze via IR spectroscopy or molecular docking to predict bioavailability .
  • Thermal stability : Perform differential scanning calorimetry (DSC) to assess decomposition thresholds.

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced bioactivity?

  • Reaction path searches : Employ quantum chemical calculations (e.g., DFT) to predict feasible reaction pathways and transition states .
  • Structure-activity relationship (SAR) : Use molecular dynamics simulations to evaluate interactions with biological targets (e.g., enzymes or receptors). Focus on substituent effects at the pyridine and quinoxaline rings .
    Example: Modify the methyl group at position 3 of the quinoxaline to alter steric hindrance and binding affinity .

Q. What experimental strategies resolve contradictions in reaction yields reported for cyclization steps?

Discrepancies may arise from:

  • Electronic effects : Electron-withdrawing groups on intermediates can hinder cyclization. Compare substrates with varying substituents .
  • Reagent selection : Test alternative bases (e.g., KOtBu vs. NaOMe) to optimize enolate formation .
  • Solvent polarity : Use high-polarity solvents (e.g., DMF) to stabilize charged intermediates during cyclization .

Q. How can researchers validate the biological activity of this compound against kinase targets?

  • In vitro assays : Conduct kinase inhibition assays (e.g., ADP-Glo™) using purified enzymes. Prioritize kinases with conserved ATP-binding pockets due to the compound’s pyridylacetamide motif .
  • Crystallography : Co-crystallize the compound with target kinases to identify binding modes. Compare with known inhibitors (e.g., imatinib) for competitive binding analysis .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.